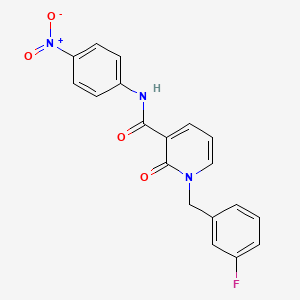

1-(3-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Descripción

1-(3-Fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a dihydropyridine core substituted with a 3-fluorobenzyl group at position 1 and a 4-nitrophenyl carboxamide moiety at position 2. This structure combines electron-withdrawing (nitro, fluoro) and aromatic groups, which are common in pharmacologically active compounds targeting enzymes, receptors, or microbial pathways.

Propiedades

IUPAC Name |

1-[(3-fluorophenyl)methyl]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O4/c20-14-4-1-3-13(11-14)12-22-10-2-5-17(19(22)25)18(24)21-15-6-8-16(9-7-15)23(26)27/h1-11H,12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVNRWRZDNVKDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyridine core through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The fluorobenzyl and nitrophenyl groups are then introduced through nucleophilic substitution reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted dihydropyridine derivatives.

Aplicaciones Científicas De Investigación

1-(3-Fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases.

Industry: It is used in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism by which 1-(3-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects depends on its interaction with molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The dihydropyridine core is known to interact with calcium channels, which can influence cardiovascular function. The nitrophenyl group may also contribute to its biological activity through electron-withdrawing effects, enhancing its binding affinity to specific targets.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

N-(4-Acetylphenyl)-1-(3-Fluorobenzyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide

- Structural Difference : Replaces the 4-nitrophenyl group with a 4-acetylphenyl moiety.

- No direct activity data are available, but acetylated analogs are often explored for improved metabolic stability .

(E)-4-Hydroxy-5-(4-Nitrophenyl)-N-(4-Nitrostyryl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide (6d)

- Structural Difference : Incorporates a 4-nitrostyryl group and hydroxyl substitution.

- Key Data: Spectral Properties: IR peaks at 1682 cm⁻¹ (C=O stretch), 1542 cm⁻¹ (NO₂ asymmetric stretch). Synthesis: Yielded 51% via thermal cyclization .

- Activity: Not reported, but the dual nitro groups may enhance electrophilic reactivity compared to the target compound .

Comparison with Antimicrobial and Cytotoxic Analogs

4-[1-(2-Chloro-Benzoyl)-2-Oxo-Indol-3-Ylideneamino]-N-Substituted Benzenesulfonamides

- Example : Compound 18 (IC₅₀ = 35 µg/mL against HCT116 cells).

- Structural Contrast : Replaces dihydropyridine with an indole-sulfonamide scaffold.

- Activity : Outperforms the target compound’s structural class in cytotoxicity but is less potent than 5-fluorouracil (5-FU) .

1,3,4-Thiadiazole Derivatives

- Example: Derivatives synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide.

- Activity: Four compounds showed superior antimicrobial effects against E. coli and C. albicans.

Comparison with Kinase Inhibitors

BMS-777607

- Structure: N-(4-(2-Amino-3-Chloropyridin-4-Yloxy)-3-Fluorophenyl)-4-Ethoxy-1-(4-Fluorophenyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide.

- Key Features : Ethoxy and dual fluorophenyl groups enhance Met kinase selectivity and oral bioavailability.

- Activity : IC₅₀ < 10 nM for Met kinase inhibition, highlighting the importance of alkoxy substituents in potency .

Merestinib

- Structure : Includes a 1-methylindazolyl group and fluorophenyl substituents.

- Activity : Targets AXL/MER kinases, demonstrating that fluorinated aromatic systems improve kinase binding affinity .

Actividad Biológica

1-(3-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound belonging to the dihydropyridine family. This compound is characterized by its unique structure, which includes a dihydropyridine core, a carboxamide functional group, and substituted aromatic rings. The presence of fluorine and nitro groups enhances its chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 353.35 g/mol. The structure can be represented as follows:

Biological Activities

Research indicates that this compound may exhibit several biological activities:

1. Anticancer Activity

Studies have shown that compounds similar to this compound can act as potent inhibitors of specific kinases involved in cancer progression. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl) derivatives have demonstrated significant efficacy in inhibiting Met kinase, leading to tumor stasis in xenograft models . This suggests that the compound may possess similar properties due to its structural analogies.

2. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored through various biochemical assays. Preliminary studies indicate that it may inhibit enzymes such as phospholipase D (PLD), which plays a crucial role in cancer cell apoptosis and invasion . Inhibition of PLD has been associated with decreased metastasis in cancer models.

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : The compound may interfere with kinase signaling pathways critical for cell proliferation and survival.

- Enzyme Modulation : By inhibiting enzymes like PLD, it may alter lipid signaling pathways that are essential for cancer cell behavior.

Case Studies

Several case studies highlight the biological efficacy of similar dihydropyridine derivatives:

These studies underscore the potential of compounds within this chemical class to impact cancer treatment strategies significantly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.